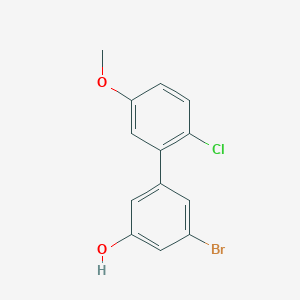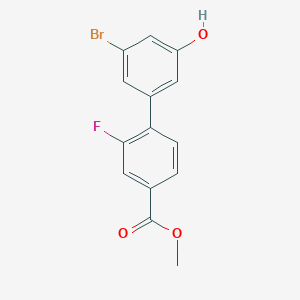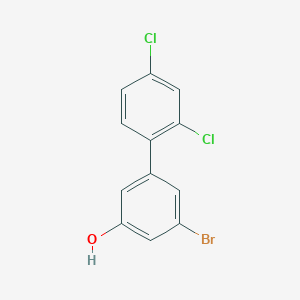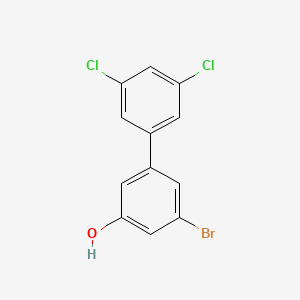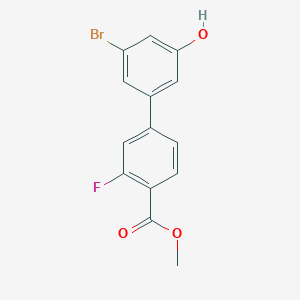
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a chemical compound used in research laboratories and in a variety of industrial applications. It is a halogenated aromatic compound, which is composed of a phenol group and a halogen, in this case bromine, attached to the benzene ring. The presence of the fluorine atom in the compound makes it more stable and resistant to oxidation. This compound has a wide range of applications in research, as well as in industrial processes.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of other organic compounds, such as aldehydes and ketones. In addition, it has been used in the synthesis of heterocyclic compounds, such as quinolines and indoles.
Mecanismo De Acción
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a halogenated aromatic compound, which is composed of a phenol group and a halogen, in this case bromine, attached to the benzene ring. The presence of the fluorine atom in the compound makes it more stable and resistant to oxidation. The mechanism of action of this compound is based on the fact that the bromine atom is electron-withdrawing and the fluorine atom is electron-donating. As a result, the compound has an increased stability and a decreased reactivity.
Biochemical and Physiological Effects
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission. It has also been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, it has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, which makes it ideal for use in a variety of research applications. In addition, it is relatively non-toxic, making it safe to handle and use in the laboratory. However, it is important to note that this compound is not water soluble and must be used in an organic solvent.
Direcciones Futuras
The use of 3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a wide range of potential applications in the future. One potential application is in the synthesis of new pharmaceuticals, as the compound has been shown to be an inhibitor of several important enzymes. In addition, the compound has potential applications in the synthesis of new dyes and pigments, as well as in the synthesis of new pesticides. Finally, the compound could be used in the synthesis of new heterocyclic compounds, such as quinolines and indoles.
Métodos De Síntesis
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) can be synthesized in two different ways. The first method involves the reaction of 3-bromophenol with 3-fluorophenol in the presence of a strong base, such as sodium hydroxide. This reaction produces the desired compound in a yield of approximately 95%. The second method involves the reaction of 3-bromophenol with 3-fluorobenzaldehyde in the presence of a strong base, such as sodium hydroxide. This reaction also produces the desired compound in a yield of approximately 95%.
Propiedades
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCDFCSTNVUNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686460 |
Source


|
| Record name | Methyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-86-6 |
Source


|
| Record name | Methyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


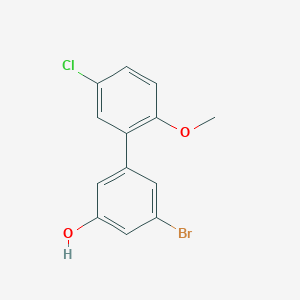

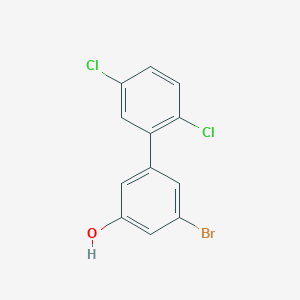

![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
